7-Hexyl-3-methyl-8-propylsulfanylpurine-2,6-dione
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Overview
Description
7-Hexyl-3-methyl-8-propylsulfanylpurine-2,6-dione is a chemical compound with the molecular formula C15H22N4O3S and a molecular weight of 338.432 g/mol . This compound is part of a class of purine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
The synthesis of 7-Hexyl-3-methyl-8-propylsulfanylpurine-2,6-dione typically involves the reaction of appropriate purine precursors with hexyl, methyl, and propylsulfanyl groups under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
7-Hexyl-3-methyl-8-propylsulfanylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced purine derivatives.
Scientific Research Applications
7-Hexyl-3-methyl-8-propylsulfanylpurine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 7-Hexyl-3-methyl-8-propylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of activity being studied .
Comparison with Similar Compounds
7-Hexyl-3-methyl-8-propylsulfanylpurine-2,6-dione can be compared with other similar purine derivatives, such as:
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in cocoa and chocolate, known for its mild stimulant effects.
Allopurinol: A purine analog used in the treatment of gout by inhibiting xanthine oxidase.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties compared to other purine derivatives.
Properties
IUPAC Name |
7-hexyl-3-methyl-8-propylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-4-6-7-8-9-19-11-12(16-15(19)22-10-5-2)18(3)14(21)17-13(11)20/h4-10H2,1-3H3,(H,17,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHPSHRDPKNAEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCCC)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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